2-phenyl-2-[2-(1H-pyrrol-1-yl)phenoxy]acetic acid
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Overview
Description
2-phenyl-2-[2-(1H-pyrrol-1-yl)phenoxy]acetic acid is an organic compound with the molecular formula C18H15NO3. It is known for its unique structure, which includes a phenyl group, a pyrrole ring, and a phenoxyacetic acid moiety.
Mechanism of Action
Target of Action
The primary targets of 2-phenyl-2-[2-(1H-pyrrol-1-yl)phenoxy]acetic acid are currently unknown
Mode of Action
It is known that the compound contains a pyrrole ring, which is a common structure in many biologically active compounds .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-2-[2-(1H-pyrrol-1-yl)phenoxy]acetic acid typically involves the condensation of phenylacetic acid derivatives with pyrrole and phenol derivatives under specific reaction conditions. One common method includes the use of a catalytic amount of iron (III) chloride in the presence of water . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-2-[2-(1H-pyrrol-1-yl)phenoxy]acetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and pyrrole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl or pyrrole derivatives.
Scientific Research Applications
2-phenyl-2-[2-(1H-pyrrol-1-yl)phenoxy]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-2-(1H-pyrrol-1-yl)acetic acid
- Phenyl (1H-pyrrol-1-yl)acetic acid
- Phenyl (2-pyrrol-1-yl)acetic acid
Uniqueness
2-phenyl-2-[2-(1H-pyrrol-1-yl)phenoxy]acetic acid is unique due to its combination of a phenyl group, a pyrrole ring, and a phenoxyacetic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds. For example, the presence of the phenoxy group enhances its ability to interact with certain biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-phenyl-2-(2-pyrrol-1-ylphenoxy)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c20-18(21)17(14-8-2-1-3-9-14)22-16-11-5-4-10-15(16)19-12-6-7-13-19/h1-13,17H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFBVGMHULTJQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)OC2=CC=CC=C2N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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